molecular formula C14H14N2O3 B5659123 4-(1,2-dimethyl-5-nitro-1H-indol-3-yl)-3-buten-2-one

4-(1,2-dimethyl-5-nitro-1H-indol-3-yl)-3-buten-2-one

Cat. No. B5659123
M. Wt: 258.27 g/mol
InChI Key: XLVIGEBFCJZSCX-GQCTYLIASA-N
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Description

Synthesis Analysis

The compound's synthesis can involve multicomponent, one-pot reactions, such as the Hantzsch synthesis or similar methods, which offer efficient pathways to construct its complex structure. These methods often utilize starting materials like methyl 3-oxobutanoate, ammonium carbonate, and specific nitrobenzaldehyde derivatives under conditions that favor the formation of the target molecule through a sequence of bond-forming reactions (Maru & Shah, 2013).

Molecular Structure Analysis

X-ray diffraction methods have been pivotal in determining the crystal structure of related compounds, revealing details such as unit cell dimensions, space group, and molecular conformation. These analyses provide insights into the molecular geometry, conformation, and the intermolecular interactions that stabilize the crystal structure (Maru & Shah, 2015).

Chemical Reactions and Properties

The compound's reactivity is influenced by its nitro and indole groups, which participate in various chemical reactions, including nucleophilic addition reactions. These groups enable the formation of novel derivatives through reactions with different nucleophiles, highlighting the compound’s versatility in synthetic chemistry (Pelkey, Barden, & Gribble, 1999).

properties

IUPAC Name

(E)-4-(1,2-dimethyl-5-nitroindol-3-yl)but-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-9(17)4-6-12-10(2)15(3)14-7-5-11(16(18)19)8-13(12)14/h4-8H,1-3H3/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLVIGEBFCJZSCX-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C)C=CC(=C2)[N+](=O)[O-])C=CC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=C(N1C)C=CC(=C2)[N+](=O)[O-])/C=C/C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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